3-Cyclopropyl-2-fluoro-3-hydroxypropanoic acid
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Overview
Description
3-Cyclopropyl-2-fluoro-3-hydroxypropanoic acid is an organic compound with the molecular formula C6H9FO3. This compound is characterized by the presence of a cyclopropyl group, a fluorine atom, and a hydroxyl group attached to a propanoic acid backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-2-fluoro-3-hydroxypropanoic acid can be achieved through various synthetic routes. One common method involves the use of E. coli coexpressing specific enzymes such as methylmalonyl CoA synthase, methylmalonyl CoA reductase, and malonate transmembrane protein. This biocatalytic approach allows for the production of the compound with high efficiency and environmental benefits .
Industrial Production Methods
Industrial production of this compound may involve large-scale fermentation processes using genetically engineered microorganisms. These processes are designed to optimize yield and purity while minimizing environmental impact. The use of biocatalysts in industrial settings offers a sustainable alternative to traditional chemical synthesis methods .
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropyl-2-fluoro-3-hydroxypropanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the carboxylic acid group may produce primary alcohols .
Scientific Research Applications
3-Cyclopropyl-2-fluoro-3-hydroxypropanoic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme-substrate interactions and metabolic pathways.
Medicine: Fluorinated compounds are often used in drug development due to their enhanced stability and bioavailability. This compound may be explored for its potential therapeutic properties.
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-2-fluoro-3-hydroxypropanoic acid involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom can enhance the compound’s binding affinity to target proteins, leading to increased efficacy. The hydroxyl group may participate in hydrogen bonding interactions, further stabilizing the compound’s binding to its target. These interactions can modulate various biological processes, making the compound a valuable tool for studying molecular mechanisms .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-3-hydroxypropionic acid: Similar in structure but lacks the cyclopropyl group.
3-Cyclopropyl-2,2-difluoro-3-hydroxypropanoic acid: Contains an additional fluorine atom, which may alter its chemical properties and reactivity.
3-Hydroxypropionic acid: Lacks the fluorine atom and cyclopropyl group, resulting in different chemical and biological properties
Uniqueness
3-Cyclopropyl-2-fluoro-3-hydroxypropanoic acid is unique due to the combination of the cyclopropyl group, fluorine atom, and hydroxyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. The presence of the fluorine atom enhances stability and bioactivity, while the cyclopropyl group adds rigidity to the molecule, influencing its reactivity and interactions with biological targets .
Properties
Molecular Formula |
C6H9FO3 |
---|---|
Molecular Weight |
148.13 g/mol |
IUPAC Name |
3-cyclopropyl-2-fluoro-3-hydroxypropanoic acid |
InChI |
InChI=1S/C6H9FO3/c7-4(6(9)10)5(8)3-1-2-3/h3-5,8H,1-2H2,(H,9,10) |
InChI Key |
FJWCEGMJTZNLNH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(C(C(=O)O)F)O |
Origin of Product |
United States |
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